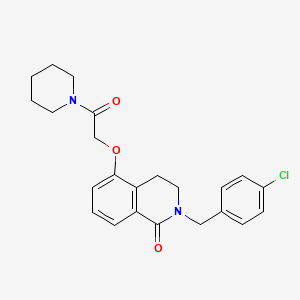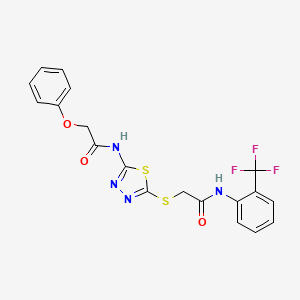![molecular formula C21H18N4O2S B2654279 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1207037-64-6](/img/structure/B2654279.png)
2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol” is a complex organic molecule that contains several functional groups and structural features, including an oxadiazole ring, a pyrimidinol ring, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxadiazole ring attached to a phenyl ring via a methylene (CH2) and sulfanyl (SH) group, and a pyrimidinol ring substituted with a phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The oxadiazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its electronic properties .科学的研究の応用
Antimicrobial and Antibacterial Properties
Research has demonstrated the potential of compounds structurally related to 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol in antimicrobial and antibacterial applications. For instance, a study by Azab, Youssef, and El-Bordany explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). This research indicates the molecule's relevance in developing new antibacterial agents.
Corrosion Inhibition
Another area of application is in the field of corrosion inhibition. A study by Ammal, Prajila, and Joseph on 1,3,4-oxadiazole derivatives, including those similar to the target molecule, showed significant corrosion inhibition properties for mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018). This suggests potential industrial applications in protecting metals against corrosion.
Antioxidant Activities
Compounds with structural similarities to the target molecule have been investigated for their antioxidant properties. George, Sabitha, Kumar, and Ravi synthesized derivatives that exhibited significant antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010). This highlights the molecule's potential in developing antioxidant agents that could mitigate oxidative stress in biological systems.
Anticancer and Anti-inflammatory Potential
Further research into related compounds has also revealed anticancer and anti-inflammatory properties. Rahmouni et al. synthesized a series of pyrazolopyrimidines derivatives, demonstrating significant anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications (Rahmouni et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The study and development of new compounds with oxadiazole rings is an active area of research, given the diverse biological activities these compounds can exhibit . This compound, with its combination of functional groups, could be of interest in various fields, including medicinal chemistry and material science.
特性
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-2-14-8-10-16(11-9-14)20-24-19(27-25-20)13-28-21-22-17(12-18(26)23-21)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDOHFUSPQDFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)



